molecular formula C27H30N2O7S2.C13H13N3<br>C40H43N5O7S2 B12734636 Einecs 282-436-3 CAS No. 84196-26-9

Einecs 282-436-3

Cat. No.: B12734636
CAS No.: 84196-26-9
M. Wt: 769.9 g/mol
InChI Key: OIZTYENDSAALIC-UHFFFAOYSA-N
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Description

EINECS 282-436-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 56,000 compounds with well-defined structures and commercial relevance . The compound’s structural and functional properties can be inferred through comparative analyses with analogs, leveraging computational tools like Tanimoto similarity indices and machine learning models .

Properties

CAS No.

84196-26-9

Molecular Formula

C27H30N2O7S2.C13H13N3
C40H43N5O7S2

Molecular Weight

769.9 g/mol

IUPAC Name

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-sulfobenzenesulfonate;1,2-diphenylguanidine

InChI

InChI=1S/C27H30N2O7S2.C13H13N3/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);1-10H,(H3,14,15,16)

InChI Key

OIZTYENDSAALIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 282-436-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Einecs 282-436-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically analyzed to ensure they meet the required specifications .

Scientific Research Applications

Einecs 282-436-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes. In medicine, it could be involved in the development of new drugs or therapies. Industrial applications include its use in manufacturing processes and product formulations .

Mechanism of Action

The mechanism of action of Einecs 282-436-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .

Comparison with Similar Compounds

Research Findings and Implications

  • Computational Efficiency : Machine learning models achieve >95% coverage of EINECS compounds using <5% labeled data, enabling rapid risk assessment .
  • Regulatory Gaps : Only 28% of EINECS compounds have high-quality experimental data, underscoring reliance on read-across methods .
  • Synthesis Trends : Analog synthesis often employs modular reactions (e.g., cyclization, halogenation), as seen in and , ensuring scalability for commercial production.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable hypothesis for studying Einecs 282-436-3?

  • Methodological Answer : Begin with a thorough literature review to identify gaps in understanding the compound's properties or applications. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis . Ensure alignment between the hypothesis and measurable variables (e.g., reactivity under specific conditions, stability in varying solvents). Integrate the hypothesis into the rationale by explaining how background data (e.g., prior spectroscopic analyses) support the proposed experimental direction .

Q. What strategies ensure reproducibility when synthesizing or characterizing this compound?

  • Methodological Answer : Document protocols in detail, including reaction conditions (temperature, catalysts, solvents), purification methods, and instrumentation settings (e.g., NMR parameters, HPLC gradients). Cross-validate results using orthogonal techniques (e.g., comparing FT-IR and Raman spectroscopy for functional group identification). Reference standardized procedures from peer-reviewed studies and explicitly note deviations .

Q. How should researchers design a literature review to contextualize this compound within existing knowledge?

  • Methodological Answer : Use databases like SciFinder and Reaxys to retrieve primary sources. Critically evaluate studies for methodological rigor—prioritize peer-reviewed articles over patents or technical reports. Organize findings thematically (e.g., synthesis routes, toxicity profiles) and identify contradictions (e.g., conflicting solubility data) to frame research objectives .

Advanced Research Questions

Q. How can contradictory data on this compound’s physicochemical properties be resolved?

  • Methodological Answer : Conduct meta-analyses to compare reported values (e.g., melting points, logP) and assess experimental variables (e.g., purity levels, analytical methods). Perform controlled replication studies under standardized conditions. Use statistical tools (e.g., ANOVA) to quantify variability and identify outliers .

Q. What advanced techniques are suitable for elucidating the compound’s mechanistic behavior in complex systems?

  • Methodological Answer : Employ computational modeling (e.g., DFT for electronic structure analysis) paired with experimental validation (e.g., kinetic studies via stopped-flow spectroscopy). Design multi-variable experiments to isolate contributing factors (e.g., pH, temperature) and utilize response surface methodology (RSM) for optimization .

Q. How can researchers address challenges in detecting trace impurities or degradation products of this compound?

  • Methodological Answer : Implement high-sensitivity techniques like LC-MS/MS or GC-TOF. Develop validated analytical methods with limits of detection (LOD) tailored to expected impurity levels. Use accelerated stability studies (e.g., under UV light or elevated temperatures) to profile degradation pathways .

Tables Summarizing Key Methodological Considerations

Research Aspect Recommended Approach Key References
Hypothesis DevelopmentAlign with FINER criteria; integrate literature gaps
Data ReproducibilityDocument protocols; cross-validate with orthogonal methods
Contradictory Data AnalysisMeta-analysis; replication studies; statistical testing
Mechanistic StudiesComputational modeling + experimental validation

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